molecular formula C8H11NO B13759330 (1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one

Katalognummer: B13759330
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: IKXKGCSOHQYORH-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one is a bicyclic organic compound with a unique structure that includes a tetrahydropyrrolizinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one

InChI

InChI=1S/C8H11NO/c1-6-5-8(10)9-4-2-3-7(6)9/h2-3,6-7H,4-5H2,1H3/t6-,7+/m1/s1

InChI-Schlüssel

IKXKGCSOHQYORH-RQJHMYQMSA-N

Isomerische SMILES

C[C@@H]1CC(=O)N2[C@H]1C=CC2

Kanonische SMILES

CC1CC(=O)N2C1C=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.